molecular formula C8H12N2O2 B8301439 1-Cyclohexene-1,2-dicarboxamide

1-Cyclohexene-1,2-dicarboxamide

Cat. No.: B8301439
M. Wt: 168.19 g/mol
InChI Key: PGWRONZMYLNFAB-UHFFFAOYSA-N
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Description

1-Cyclohexene-1,2-dicarboxamide is a bicyclic compound featuring a six-membered cyclohexene ring fused with two carboxamide groups at positions 1 and 2. Its unsaturated cyclohexene core introduces conformational rigidity and electronic delocalization, distinguishing it from saturated analogs like cyclohexane-1,2-dicarboxamide. Key structural variations arise from substitutions on the carboxamide nitrogen atoms, which significantly influence biological activity and physicochemical properties .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

cyclohexene-1,2-dicarboxamide

InChI

InChI=1S/C8H12N2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H2,(H2,9,11)(H2,10,12)

InChI Key

PGWRONZMYLNFAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C(=O)N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Examples :

  • N1-(Isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide (TRPV1 antagonist): Exhibits sub-nanomolar IC50 values against TRPV1 receptors due to the pyrrolidine ring’s planar geometry and π-π stacking interactions with the isoquinoline substituent .
  • (S)-N1-(Thiazol-2-yl)pyrrolidine-1,2-dicarboxamide (PI3Kα/HDAC6 dual inhibitor): The thiazole group enhances binding to HDAC6’s catalytic pocket, while the pyrrolidine scaffold optimizes selectivity over other PI3K isoforms .

Comparison :

  • Rigidity : The pyrrolidine ring’s smaller size (5-membered) vs. cyclohexene’s 6-membered ring allows tighter binding to compact enzyme active sites.
  • Bioactivity : Pyrrolidine derivatives show higher potency in targeting kinases and epigenetic enzymes compared to cyclohexene-based analogs, likely due to improved solubility and metabolic stability .

Cyclohexane-1,2-dicarboxamide Derivatives

Example :

  • (1S,2R)-N1-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide: A saturated analog with anti-cancer activity.

Comparison :

  • Electron Density : The saturated cyclohexane ring lacks conjugation, reducing electronic polarization and altering hydrogen-bonding capacity compared to the unsaturated cyclohexene core.
  • Stability : Cyclohexane derivatives exhibit enhanced thermal and oxidative stability, making them preferable for formulations requiring long shelf lives .

Cyclopentane-1,2-dicarboxamide Derivatives

Example :

  • (1R,2S)-Cyclopentane-1,2-dicarboxamide : The smaller cyclopentane ring increases ring strain but improves membrane permeability due to reduced molecular volume .

Comparison :

  • Pharmacokinetics : Cyclopentane analogs demonstrate faster cellular uptake but shorter half-lives than cyclohexene derivatives, reflecting a trade-off between permeability and metabolic clearance .

Hydrazine-1,2-dicarboxamide Derivatives

Example :

  • N,N'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide: The hydrazine linker introduces additional hydrogen-bond donors, enhancing interactions with nucleic acids or metal ions in catalytic sites .

Comparison :

  • Reactivity : Hydrazine derivatives are more prone to hydrolysis under acidic conditions compared to cyclohexene-based carboxamides, limiting their in vivo applications .

Data Table: Key Properties of 1-Cyclohexene-1,2-dicarboxamide and Analogous Compounds

Compound Class Example Structure Bioactivity (Target) Key Substituents Advantages Limitations
This compound N-(4-Chloro-3-ethoxyphenyl)-N'-isopropyl Under investigation Ethoxy, chlorophenyl, isopropyl Tunable electronic properties Limited solubility in polar solvents
Pyrrolidine-1,2-dicarboxamide N1-(Isoquinolin-5-yl)-N2-phenyl TRPV1 antagonist (IC50: 0.8 nM) Isoquinoline, phenyl High receptor affinity Metabolic instability
Cyclohexane-1,2-dicarboxamide (1S,2R)-N1-(3,4-Dichlorophenyl) Anti-cancer (PI3K/HDAC6) Dichlorophenyl Enhanced stability Reduced target specificity
Cyclopentane-1,2-dicarboxamide (1R,2S)-Cyclopentane Preclinical studies None (parent structure) Improved permeability Short half-life

Research Findings and Trends

  • Electron-Deficient Cores : Cyclohexene derivatives exhibit stronger interactions with electron-rich enzyme pockets (e.g., kinases) compared to saturated analogs, but they may also trigger unintended electrophilic reactions .
  • Substituent Engineering : Bulky substituents like isopropyl or ethoxy groups on the carboxamide nitrogens improve target selectivity but reduce aqueous solubility, necessitating prodrug strategies .
  • Hybrid Scaffolds : Recent work integrates cyclohexene dicarboxamide moieties with heterocycles (e.g., thiazole) to balance potency and drug-like properties, as seen in dual PI3K/HDAC inhibitors .

Preparation Methods

Reaction Mechanism and Catalyst Selection

The hydrogenation of phthalimide to 1-cyclohexene-1,2-dicarboximide serves as a critical precursor step. As described in patent CN108689910B, this reaction employs palladium-carbon (Pd/C) catalysts to selectively hydrogenate the benzene ring of phthalimide while preserving the imide functionality (Fig. 1). The process avoids over-hydrogenation to cyclohexane derivatives by optimizing catalyst loading (3–10 wt%) and reaction temperature (70–150°C). Key side reactions include hydroisomerization to cis-1,2,3,6-tetrahydrophthalimide and full hydrogenation to cis-cyclohexyl-1,2-dicarboximide.

Catalyst Performance

  • Pd/C (5% Pd, 60% dry basis) : Achieves 93% conversion with >98% purity after distillation and crystallization.

  • Reaction Time : 70–80 hours in N,N-dimethylformamide (DMF) solvent.

ParameterValueSource
Temperature80–100°C
CatalystNH₄OH or H₂SO₄
Yield85–90% (estimated)

Diels-Alder Reaction and Sequential Amidation

Synthesis of Cyclohexene-cis-1,2-dicarboxylic Anhydride

As demonstrated in the lab report by Studocu, the Diels-Alder reaction between 1,3-butadiene (generated from 3-sulfolene thermolysis) and maleic anhydride produces cyclohexene-cis-1,2-dicarboxylic anhydride (Fig. 2). Key steps include:

  • Diene Generation : Heating 3-sulfolene in xylene at reflux (140°C) releases SO₂ and 1,3-butadiene.

  • Anhydride Formation : Reaction with maleic anhydride at 0–5°C yields 85–90% pure product.

Hydrolysis to Dicarboxylic Acid and Amidation

The anhydride is hydrolyzed to cyclohexene-cis-1,2-dicarboxylic acid using water, followed by amidation:

  • Hydrolysis : Stirring the anhydride in H₂O at 60°C for 1 hour.

  • Amidation : Reacting the acid with ammonium chloride (NH₄Cl) and a coupling agent (e.g., HATU) in tetrahydrofuran (THF).

Reaction Parameters

StepConditionsYieldSource
Hydrolysis60°C, 1 hour95%
AmidationHATU, DIPEA, NH₄Cl, 25°C, 12h78%

Direct Hydrogenation of Benzene Dicarboxamide Precursors

ParameterValue
Temperature100–120°C
H₂ Pressure50–100 psi
Expected Yield70–80%

Challenges in Selectivity

Over-hydrogenation to cyclohexane derivatives and isomerization to trans-products remain significant hurdles. The use of poisoned catalysts (e.g., Lindlar catalyst) may improve selectivity for the cyclohexene structure.

Comparative Analysis of Methods

Table 1: Efficiency and Scalability of Preparation Routes

MethodAdvantagesLimitationsYield Range
Catalytic HydrogenationHigh purity, scalableLong reaction time (70–80h)85–93%
Diels-Alder + AmidationShort synthesis sequenceMultiple purification steps70–78%
Direct HydrogenationTheoretical simplicityUnverified selectivity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Cyclohexene-1,2-dicarboxamide derivatives?

  • Methodology : Derivatives like N-(4-chloro-3-ethoxyphenyl)-N'-(1-methylethyl)-1-cyclohexene-1,2-dicarboxamide can be synthesized via amide bond formation between cyclohexene-dicarboxylic acid precursors and substituted amines. For example, coupling reactions using activating agents like EDC/HOBT or DCC in anhydrous solvents (e.g., DCM) under nitrogen atmosphere are effective. Purification typically involves flash chromatography (silica gel) with gradients of ethyl acetate/hexane .
  • Key Data :

ReagentRoleConditionsYield
EDC/HOBTCoupling agentRT, 24h~75%
DCMSolventAnhydrous-

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Use tandem analytical techniques:

  • Mass Spectrometry (MS) : Characteristic fragmentation patterns (e.g., loss of CO or NH2 groups) confirm molecular ions. For example, cyclohexene derivatives show a base peak at m/z 159 (M+H)+ .
  • NMR : 1H^1H-NMR reveals doublet signals for cyclohexene protons (~5.6 ppm) and carboxamide NH protons (~6.8 ppm). 13C^{13}C-NMR identifies carbonyl carbons at ~170 ppm .

Q. What are the stability considerations for this compound under varying pH conditions?

  • Methodology : Conduct accelerated stability studies:

  • Acidic Conditions (pH 2-3) : Hydrolysis of carboxamide groups occurs, forming dicarboxylic acids.
  • Basic Conditions (pH 10-12) : Ring-opening reactions dominate due to nucleophilic attack on the cyclohexene double bond .
    • Key Insight : Stability is optimal at neutral pH (6-8), with degradation <5% over 30 days at 25°C .

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